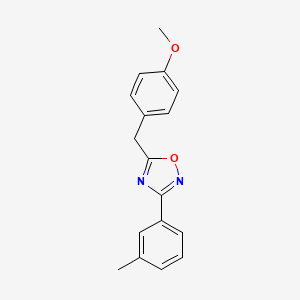

5-(4-methoxybenzyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those with methoxybenzyl groups, typically involves intramolecular oxidative cyclization or other cyclization techniques. For example, Kumar et al. (2013) described the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles through intramolecular oxidative cyclization using iodobenzene diacetate as an oxidant (Kumar, Mohana, & Mallesha, 2013). This method highlights a common approach to synthesizing oxadiazole derivatives, which may be applicable to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those with methoxybenzyl groups, can significantly influence their physical and chemical properties. Khan et al. (2014) investigated the crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones, finding that the arrangement of methoxybenzyl groups affects the solid-state molecular packing (Khan, Ibrar, & Simpson, 2014). Such insights are crucial for understanding the behavior and reactivity of the target compound.

Chemical Reactions and Properties

The chemical reactions and properties of 1,3,4-oxadiazole derivatives can vary widely depending on the substituents. Jiang et al. (2012) synthesized novel 1,3,4-oxadiazole derivatives and analyzed their optical properties, indicating how substitutions affect these properties (Jiang, Liu, Lv, & Zhao, 2012). Such studies can offer insights into the reactivity and potential applications of the target compound.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Abboud et al. (2017) synthesized a new series of mesogenic materials based on 1,3,4-oxadiazole and analyzed their liquid crystalline properties, demonstrating the impact of molecular structure on physical properties (Abboud, Lafta, & Tomi, 2017).

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Molecular Structures

Research has shown that derivatives of oxadiazole, such as methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, exhibit unique crystal and molecular structures. These compounds are characterized by their V-shaped or planar arrangements, impacting their solid-state molecular packing. This structural property is crucial in understanding the compound's interactions and stability in different environments, making it significant for material science and crystallography studies (Khan, Ibrar, & Simpson, 2014).

Antimicrobial Activities

Oxadiazole derivatives have been synthesized and evaluated for their potential antimicrobial activities. For example, compounds synthesized from phenyl acetic acid derivatives demonstrated significant antibacterial activity against Salmonella typhi, highlighting their potential as antimicrobial agents. Such research contributes to the development of new therapeutic agents against infectious diseases (Salama, 2020).

Liquid Crystalline Properties

Another application of oxadiazole derivatives is in the synthesis of mesogenic materials with liquid crystalline properties. These compounds, such as those bearing a nitro terminal group, exhibit nematic and smectic A (SmA) phases. Understanding these properties is essential for applications in liquid crystal displays (LCDs) and other optoelectronic devices (Abboud, Lafta, & Tomi, 2017).

Anticonvulsant Activity

Some 1,3,4-oxadiazole derivatives have been studied for their anticonvulsant activities. Research involving the synthesis of these compounds and their evaluation against maximal electroshock (MES) seizure method has shown promising results, suggesting potential therapeutic applications in treating epilepsy (Kumar, Mohana, & Mallesha, 2013).

Corrosion Inhibition

Oxadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Studies on compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have shown high efficiency in protecting mild steel from corrosion in sulfuric acid media. This application is crucial in industrial processes where corrosion resistance is essential (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Eigenschaften

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-4-3-5-14(10-12)17-18-16(21-19-17)11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOQIWHQBGYWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

![4-ethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5524584.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)